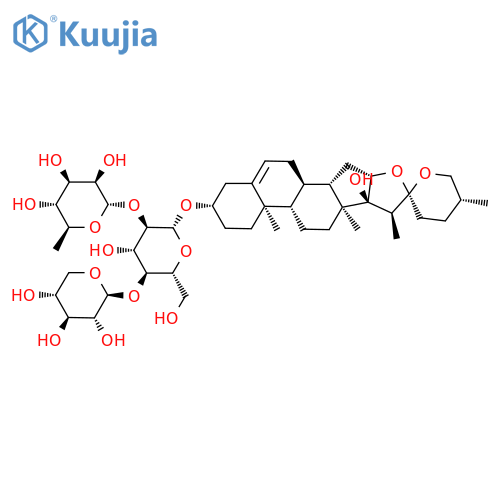Cas no 1029017-75-1 (17-Hydroxy sprengerinin C)

17-Hydroxy sprengerinin C structure
商品名:17-Hydroxy sprengerinin C
17-Hydroxy sprengerinin C 化学的及び物理的性質
名前と識別子
-
- pennogenin 3-O-alpha-L-rhamnopyranosyl-(1?2)-[beta-D-xylopyranosyl-(1?4)]-beta-D-glucopyranoside
- 17-Hydroxy sprengerinin C
- Hydroxy Sprengerinin C, 17-
- pennogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
- Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
- Pennogenin 3-O-α-L-rhaMnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside
- Deacetyl ophiopojaponin A
- 1029017-75-1
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
- AKOS040760188
- FS-7072
- DA-49127
- 84914-58-9
- CS-0032138
- HY-N5033
-
- インチ: 1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1
- InChIKey: MXFOMMHAIRXMFQ-CISCJPSASA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@]2([C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 870.46100
- どういたいしつりょう: 870.46130076 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 17
- 重原子数: 61
- 回転可能化学結合数: 7
- 複雑さ: 1620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 25
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 871.0
- トポロジー分子極性表面積: 256
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.44
- PSA: 255.91000
- LogP: -0.03190
17-Hydroxy sprengerinin C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1195-5 mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 98% | 5mg |
¥ 2,360 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1195-1 mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 1mg |
¥1690.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1195-1 mL * 10 mM (in DMSO) |
17-Hydroxy sprengerinin C |
1029017-75-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2450 | 2023-09-15 | |
| A2B Chem LLC | AE18200-5mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 5mg |
$260.00 | 2024-04-20 | |
| A2B Chem LLC | AE18200-25mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 25mg |
$830.00 | 2024-04-20 | |
| Aaron | AR008ZJ8-1mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 95% | 1mg |
$174.00 | 2025-02-12 | |
| A2B Chem LLC | AE18200-500mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 500mg |
$7564.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1195-1 ml * 10 mm |
17-Hydroxy sprengerinin C |
1029017-75-1 | 1 ml * 10 mm |
¥ 2450 | 2024-07-20 | ||
| Oakwood | 195048-5mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 5mg |
$706.00 | 2024-07-19 | ||
| A2B Chem LLC | AE18200-50mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 50mg |
$1386.00 | 2024-04-20 |
17-Hydroxy sprengerinin C 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1029017-75-1)17-Hydroxy sprengerinin C

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ